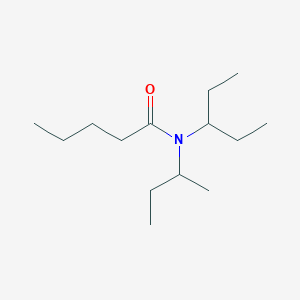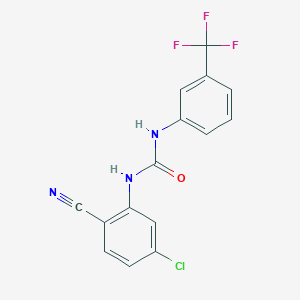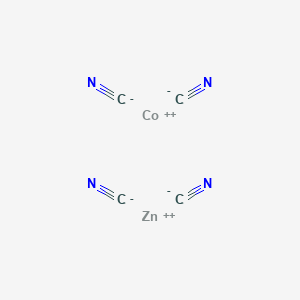
Cobalt(2+) zinc cyanide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) zinc cyanide (1/1/4) is a coordination compound that consists of cobalt and zinc ions coordinated with cyanide ligands. This compound is part of the double metal cyanide (DMC) family, which is known for its catalytic properties, particularly in polymerization reactions. The unique structure of this compound allows it to exhibit properties that are beneficial in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) zinc cyanide (1/1/4) can be synthesized by reacting water-soluble salts of cobalt and zinc with a cyanide source. One common method involves the reaction of zinc sulfate and cobalt chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the preparation of cobalt(2+) zinc cyanide (1/1/4) often involves the use of mixed acid-modified methods. This involves reacting water-soluble metal salts of zinc and cobalt in the presence of both organic and inorganic acids. The acids used can include dilute sulfuric acid, hydrochloric acid, and various organic acids such as succinic acid and glutaric acid. This method enhances the catalytic activity and thermal stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) zinc cyanide (1/1/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt(2+) zinc cyanide (1/1/4) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of ligands such as phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(III) and zinc(II) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
Scientific Research Applications
Cobalt(2+) zinc cyanide (1/1/4) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Mechanism of Action
The mechanism by which cobalt(2+) zinc cyanide (1/1/4) exerts its catalytic effects involves the coordination of the cyanide ligands with the metal centers. This coordination facilitates the activation of substrates, such as propylene oxide, leading to polymerization. The catalytic activity is influenced by the structure and composition of the compound, as well as the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Zinc cyanide: Similar in structure but lacks the catalytic properties of the cobalt-containing compound.
Cobalt(III) cyanide: Higher oxidation state of cobalt, which can lead to different reactivity and stability.
Copper cyanide: Another metal cyanide with distinct catalytic properties.
Uniqueness
Cobalt(2+) zinc cyanide (1/1/4) is unique due to its combination of cobalt and zinc, which provides a balance of catalytic activity and stability. This makes it particularly effective in polymerization reactions, where other metal cyanides may not perform as well .
Properties
CAS No. |
507475-88-9 |
|---|---|
Molecular Formula |
C4CoN4Zn |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
zinc;cobalt(2+);tetracyanide |
InChI |
InChI=1S/4CN.Co.Zn/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
NWRRDLFEJIOVKE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
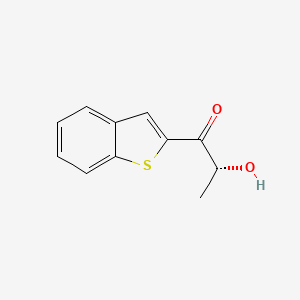
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
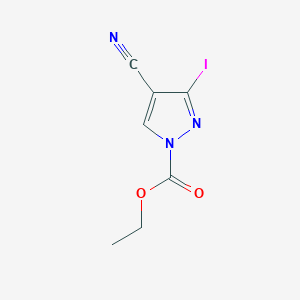
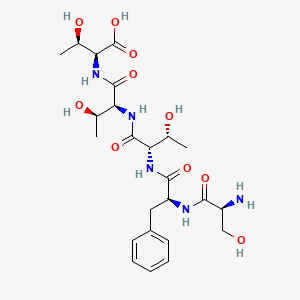
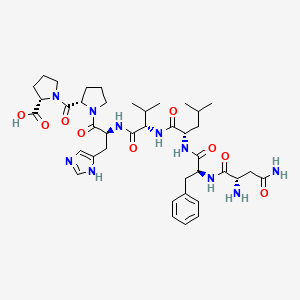
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
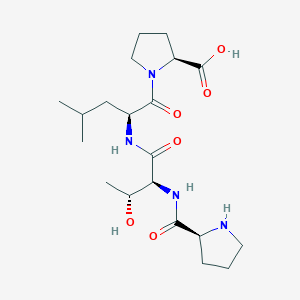
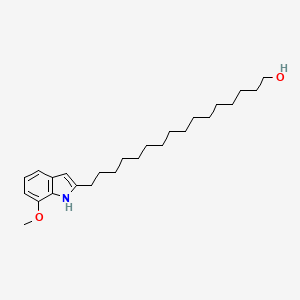
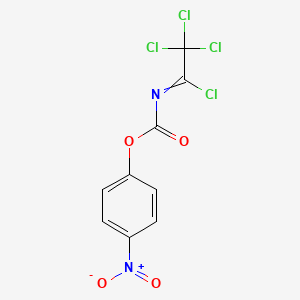
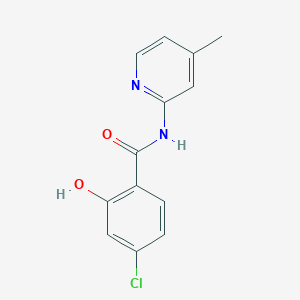
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
